Ozagrel hydrochloride hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

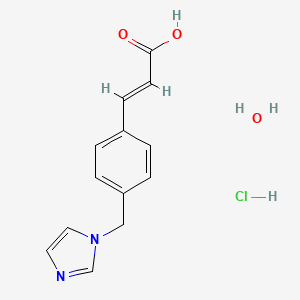

Ozagrel hydrochloride hydrate, also known as this compound, is a useful research compound. Its molecular formula is C13H15ClN2O3 and its molecular weight is 282.72 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Cardiovascular Health

Ozagrel hydrochloride hydrate is primarily utilized in managing cardiovascular conditions, particularly acute coronary syndrome. As a thromboxane A2 receptor antagonist, it plays a crucial role in improving blood flow and reducing clot formation.

- Mechanism of Action : By inhibiting thromboxane A2 synthesis, ozagrel helps to enhance prostacyclin production, which counteracts platelet aggregation and vasoconstriction .

- Case Studies : Research has demonstrated ozagrel's efficacy in improving outcomes in patients with ischemic conditions. For instance, a study showed that ozagrel significantly reduced the incidence of cerebrovascular spasms following subarachnoid hemorrhage surgery .

Neuroprotection

The neuroprotective properties of ozagrel make it a candidate for stroke management and other cerebral ischemic disorders.

- Research Findings : A study indicated that ozagrel treatment reduced liver injury induced by acetaminophen overdose in mice, suggesting its protective effects against oxidative stress and necrosis . This implies potential benefits in neuroprotective therapies where oxidative stress is a concern.

- Clinical Applications : Ozagrel is used post-surgery for managing symptoms associated with cerebral ischemia, thereby improving patient recovery rates .

Inflammation Research

Ozagrel's anti-inflammatory properties have led to its investigation in various inflammatory diseases.

- Mechanism : By inhibiting thromboxane A2 production, ozagrel reduces inflammatory responses that contribute to conditions such as asthma and atherosclerosis .

- Clinical Trials : In trials involving patients with alcohol-induced asthma, ozagrel was shown to inhibit bronchoconstriction induced by acetaldehyde exposure, highlighting its potential in treating asthma exacerbations .

Veterinary Medicine

Recent studies suggest that ozagrel may have applications in veterinary medicine, particularly for managing cardiovascular issues in animals.

- Research Insights : Investigations into the use of ozagrel for treating cardiovascular conditions in pets are ongoing, with preliminary findings indicating its effectiveness similar to that observed in human medicine .

Pharmaceutical Formulations

This compound serves as an active ingredient in several pharmaceutical formulations aimed at mitigating cardiovascular events.

- Formulation Benefits : Its inclusion in medications enhances therapeutic efficacy by balancing thromboxane A2 and prostacyclin levels, thus reducing risks associated with thrombosis .

Summary Table of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Cardiovascular Health | Management of acute coronary syndrome and cerebrovascular spasms | Improved outcomes post-surgery for subarachnoid hemorrhage |

| Neuroprotection | Potential use in stroke management | Reduced liver injury from acetaminophen overdose |

| Inflammation Research | Treatment for inflammatory diseases like asthma | Inhibition of bronchoconstriction in alcohol-induced asthma |

| Veterinary Medicine | Management of cardiovascular issues in animals | Ongoing studies on efficacy similar to human applications |

| Pharmaceutical Formulations | Active ingredient in medications targeting thrombotic events | Enhances balance between thromboxane A2 and prostacyclin |

特性

CAS番号 |

83993-01-5 |

|---|---|

分子式 |

C13H15ClN2O3 |

分子量 |

282.72 g/mol |

IUPAC名 |

(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid;hydrate;hydrochloride |

InChI |

InChI=1S/C13H12N2O2.ClH.H2O/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15;;/h1-8,10H,9H2,(H,16,17);1H;1H2/b6-5+;; |

InChIキー |

OWIZTYOMGVTSDP-TXOOBNKBSA-N |

SMILES |

C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)O.O.Cl |

異性体SMILES |

C1=CC(=CC=C1CN2C=CN=C2)/C=C/C(=O)O.O.Cl |

正規SMILES |

C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)O.O.Cl |

Key on ui other cas no. |

83993-01-5 |

同義語 |

3-(4-(1H-imidazol-1-ylmethyl)phenyl)-2-propenoic acid 4-(1-imidazoylmethyl)cinnamic acid OKY 046 OKY-046 ozagrel ozagrel, monohydrochloride ozagrel, monohydrochloride, (E)-isomer sodium ozagrel |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。